

α-Chlorobutyrophenone: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: 2-Chloro-1-phenylbutan-1-one

Cat. No.: B081191

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Abstract

This technical guide provides a comprehensive overview of α -Chlorobutyrophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details the historical context of its discovery through the lens of the Friedel-Crafts acylation reaction, its physicochemical properties, and detailed experimental protocols for its synthesis. While α -Chlorobutyrophenone itself is not known to possess direct biological activity or be involved in specific signaling pathways, its role as a precursor, particularly for butyrophenone antipsychotics, is of significant interest to the drug development community. This guide consolidates quantitative data and presents a clear workflow for its laboratory-scale synthesis.

Introduction

α-Chlorobutyrophenone, systematically named 4-chloro-1-phenyl-1-butanone, is an aromatic ketone that has found significant application as a versatile building block in organic synthesis. Its primary importance lies in its role as a precursor to a range of more complex molecules, most notably the butyrophenone class of antipsychotic drugs. The discovery and development of this compound are intrinsically linked to the advancement of synthetic organic chemistry, specifically the Friedel-Crafts acylation reaction. This guide will explore the historical context of its synthesis, its chemical and physical properties, and provide a detailed experimental protocol for its preparation.



Discovery and History

The discovery of α -Chlorobutyrophenone is not attributed to a single serendipitous event but rather to the application of a powerful and foundational reaction in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by French scientist Charles Friedel and his American collaborator James Crafts, this reaction provided a method to form carbon-carbon bonds between aromatic rings and acyl groups using a Lewis acid catalyst.[1][2][3][4]

The first synthesis of α -Chlorobutyrophenone itself is not prominently documented as a landmark discovery, but its preparation is a classic example of the Friedel-Crafts acylation. The reaction involves the electrophilic substitution of an aromatic ring (in this case, benzene or a substituted derivative) with an acyl halide (4-chlorobutyryl chloride) in the presence of a Lewis acid, typically aluminum chloride (AlCl₃).

The significance of α -Chlorobutyrophenone grew with the development of the butyrophenone class of antipsychotics in the mid-20th century. Haloperidol, a prominent example, is synthesized using a derivative of α -Chlorobutyrophenone, highlighting the compound's importance as a key intermediate in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of α -Chlorobutyrophenone is presented in Table 1.



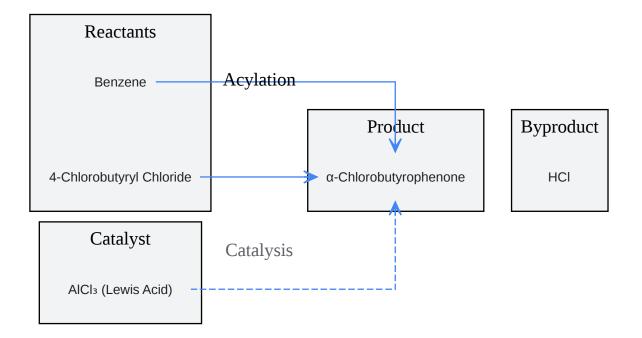
Property	Value	Reference(s)
Molecular Formula	C10H11CIO	[5][6]
Molecular Weight	182.65 g/mol	[5][6]
CAS Number	939-52-6	[5]
Appearance	Liquid	[5]
Melting Point	19-20 °C	[5]
Boiling Point	145-147 °C at 8 Torr	[7]
Density	1.137 g/mL at 25 °C	[5]
Refractive Index	n20/D 1.544	[5]

Synthesis of α-Chlorobutyrophenone

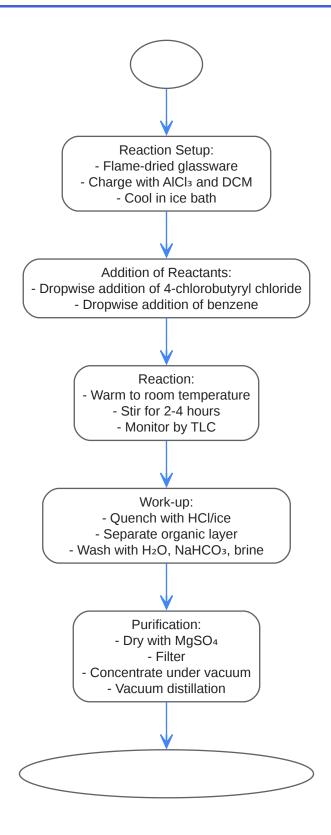
The primary method for the synthesis of α -Chlorobutyrophenone is the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride.

Reaction Scheme









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